5,6-dibromo-1H-1,3-benzodiazol-2-amine
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Overview
Description
5,6-Dibromo-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the benzodiazole ring, and an amine group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1H-1,3-benzodiazol-2-amine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or chloroform at a temperature range of 0-25°C. The reaction yields this compound as the major product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective bromination at the 5 and 6 positions.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be formed.
Oxidation Products: Oxidized derivatives of benzodiazole.
Reduction Products: Reduced forms of the compound with modified functional groups.
Scientific Research Applications
5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with amino groups instead of bromine atoms.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains sulfur in the ring structure instead of nitrogen.
Uniqueness
5,6-Dibromo-1H-1,3-benzodiazol-2-amine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to other benzodiazole derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1805869-83-3 |
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Molecular Formula |
C7H5Br2N3 |
Molecular Weight |
290.9 |
Purity |
95 |
Origin of Product |
United States |
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